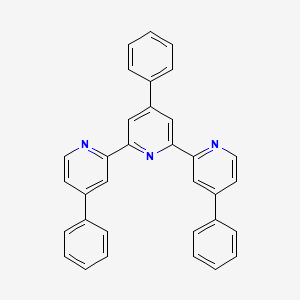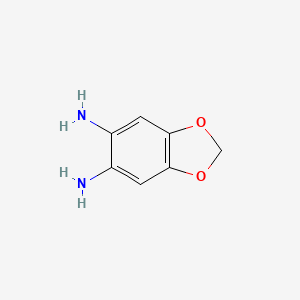
1,3-Benzodioxole-5,6-diamine
Overview
Description
1,3-Benzodioxole-5,6-diamine, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Preparation of Quinones and Phenols : Research has shown the preparation of various quinones and phenols using 1,3-Benzodioxole derivatives. For instance, 5,6-dimethyl-1,3-benzodioxole-4,7-quinone and others have been synthesized through potassiumnitrosodisulfonate-oxidation of phenols derived from 1,3-Benzodioxole (Dallacker, Reichrath, & Schnackers, 1979).
- Derivatives for Structural Elucidation : 1,3-Benzodioxole-5,6-dicarboxaldehyde, a derivative of 1,3-Benzodioxole, has been synthesized for structural elucidation purposes, contributing to the understanding of complex organic structures (Daliacker, Schieuter, & Schneider, 1986).
Biological and Medicinal Chemistry Applications
- Anticancer, Antibacterial, and DNA Binding Agents : A study demonstrated the eco-sustainable synthesis of 1,3-Benzodioxole derivatives, which showed significant anticancer, antibacterial, and DNA binding potentials. Certain compounds exhibited greater potency than standard reference compounds (Gupta et al., 2016).
- Antitumor Activity : Synthesized 1,3-Benzodioxole derivatives were evaluated for their antitumor activity against human tumor cell lines, with some derivatives showing notable tumor growth inhibition activity (Micale, Zappalà, & Grasso, 2002).
Advanced Chemical Reactions and Syntheses
- Oxidations and Derivative Formation : Oxidation reactions involving 1,3-Benzodioxoles have been explored, leading to the formation of various acetoxy and dione derivatives. This research aids in understanding the reactivity and potential applications of these compounds (Cole, Crank, & Hai Minh, 1980).
- Complex Reaction Mechanisms : The preparation and reactions of 1,3-Benzodioxole derivatives have been studied to understand complex chemical processes, such as the reaction of organosulfonyloxy derivatives with alkynyltrimethylsilanes (Zhdankin et al., 1996).
Safety and Hazards
1,3-Benzodioxole-5,6-diamine is labeled with the GHS07 pictogram, indicating that it is an irritant . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .
Mechanism of Action
Target of Action
The primary target of 1,3-Benzodioxole-5,6-diamine is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound, also known as K-10, acts as an agonist to the auxin receptor TIR1 . It interacts with TIR1, enhancing root-related signaling responses . Molecular docking analysis revealed that K-10 has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is vital for plant growth and development . K-10 induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This leads to enhanced root growth and potentially increased crop production .
Result of Action
The action of this compound results in a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It enhances root-related signaling responses, leading to the promotion of root growth .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the development of new varieties, strengthening of nutrition management, and the use of phytohormone derivatives as plant growth regulators can shape the perfect root phenotypes . .
Biochemical Analysis
Biochemical Properties
1,3-Benzodioxole-5,6-diamine plays a significant role in biochemical reactions, particularly as a fluorescent derivatization reagent. It is commonly used for the derivatization of α-keto, neuraminic, and sialic acids for detection by fluorometric high-performance liquid chromatography (HPLC) . The compound interacts with these acids, forming stable complexes that can be easily detected and quantified. This interaction is crucial for the accurate measurement of these biomolecules in various biological samples.
Cellular Effects
This compound has been studied for its effects on various cell types and cellular processes. It has shown potential anticancer activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound influences cell function by inducing cell cycle arrest in the G2-M phase, which is critical for inhibiting cancer cell proliferation. Additionally, it has been observed to reduce the secretion of α-fetoprotein in Hep3B cells, indicating its impact on gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As a fluorescent derivatization reagent, it forms covalent bonds with α-keto, neuraminic, and sialic acids, facilitating their detection by fluorometric HPLC . This binding interaction is essential for the compound’s role in biochemical assays. Furthermore, its anticancer activity is attributed to its ability to induce cell cycle arrest and modulate gene expression in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and shipped with ice packs to maintain its integrity . Over extended periods, its stability ensures consistent results in biochemical assays. Any degradation of the compound could potentially affect its efficacy in long-term studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a derivatization reagent. It interacts with enzymes and cofactors that facilitate the detection of α-keto, neuraminic, and sialic acids . These interactions are crucial for maintaining metabolic flux and accurate measurement of metabolite levels in biological samples.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its availability for biochemical reactions and assays .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function in biochemical assays and cellular processes .
Properties
IUPAC Name |
1,3-benzodioxole-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHKEQOYVVRBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191928 | |
| Record name | 1,2-Diamino-4,5-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38608-07-0 | |
| Record name | 1,2-Diamino-4,5-methylenedioxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038608070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diamino-4,5-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodioxole-5,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


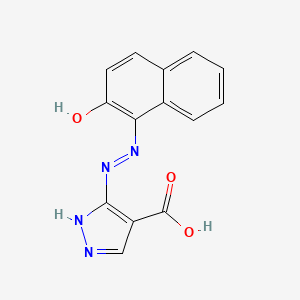
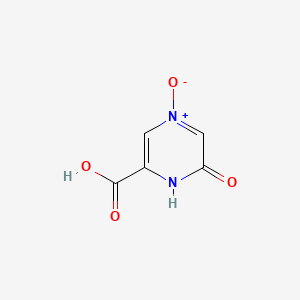
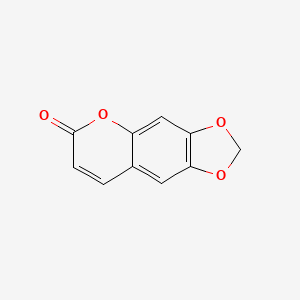
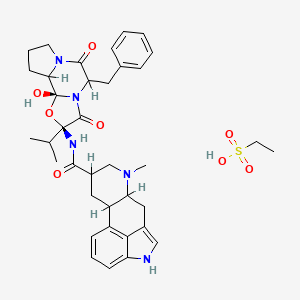
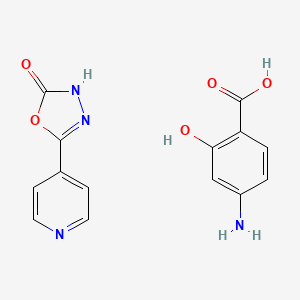

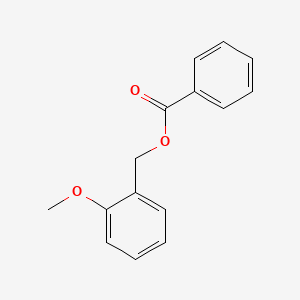
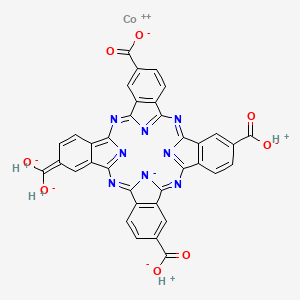
![2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione](/img/structure/B1229757.png)
![2-Propan-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1229763.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone](/img/structure/B1229764.png)
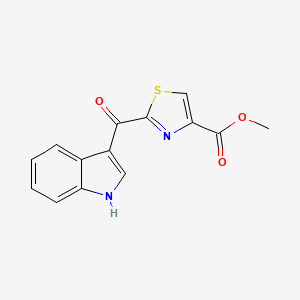
![(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1229768.png)
